(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid (CAS 718608-08-3), frequently designated as Boc-D-beta-HomoSer(Bzl)-OH, is a highly specified chiral building block essential for synthesizing beta-peptides and proteolytically stable peptidomimetics [1]. Featuring a tert-butyloxycarbonyl (Boc) protected amino group and a benzyl (Bzl) protected side-chain hydroxyl, this beta-homoamino acid derivative is optimized for orthogonal peptide synthesis strategies . Its primary procurement value lies in its ready-to-use dual-protected state, which eliminates multi-step in-house homologation and protection workflows while ensuring the high enantiomeric purity (typically ≥98% ee) required for pharmaceutical intermediates and bioactive enzyme inhibitors .
Substituting this specific beta-homoamino acid with its alpha-amino counterpart, such as Boc-D-Ser(Bzl)-OH, fundamentally alters the backbone trajectory of the resulting peptide, obliterating targeted secondary structures (e.g., beta-turns) and drastically reducing the final compound's resistance to enzymatic degradation [1]. Furthermore, attempting to use the Fmoc-protected analog (Fmoc-D-beta-HomoSer(Bzl)-OH) in solution-phase or complex branched syntheses where Boc-chemistry is strictly required leads to premature deprotection and side-reactions during basic coupling conditions [2]. Procuring the fully protected, enantiopure (S)-isomer directly avoids the severe yield penalties and chromatographic bottlenecks associated with the in-house Arndt-Eistert homologation of crude D-serine derivatives [1].
Incorporating (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid into peptide backbones confers profound resistance to enzymatic cleavage compared to standard alpha-amino acids [1]. When comparing beta-homo peptides derived from this compound to their alpha-peptide analogs (derived from Boc-D-Ser(Bzl)-OH), the beta-peptides exhibit a remarkably extended half-life in human serum [1].
| Evidence Dimension | Half-life in human blood serum (in vitro assay of derived peptide) |
| Target Compound Data | >48 hours (beta-homo peptide derivative) |
| Comparator Or Baseline | Boc-D-Ser(Bzl)-OH derived alpha-peptide |
| Quantified Difference | >10-fold increase in serum half-life |
| Conditions | 37°C in 25% human serum, monitored by LC-MS |
Procuring the beta-homo building block is critical for developing therapeutically viable peptides that require extended systemic circulation without rapid enzymatic degradation.
For multi-step solution-phase synthesis, the Boc-protection strategy of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is vastly superior to Fmoc alternatives [1]. Fmoc-protected comparators suffer from base-induced premature deprotection during coupling steps utilizing basic reagents like DIPEA, leading to significant yield losses, whereas the Boc-protected compound remains completely stable [1].
| Evidence Dimension | Overall yield in multi-step solution-phase basic coupling |
| Target Compound Data | 85-90% isolated yield |
| Comparator Or Baseline | Fmoc-D-beta-HomoSer(Bzl)-OH (Fmoc-protected analog) |
| Quantified Difference | 25-30% higher yield due to avoidance of premature deprotection |
| Conditions | Sequential solution-phase coupling using DIPEA/HATU at room temperature |
For scale-up solution-phase syntheses, the Boc-protected variant directly reduces raw material waste and complex purification costs.
The robust O-benzyl ether protection on the side chain of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid provides essential stability during complex synthetic steps, outperforming more labile protecting groups like trityl (Trt) [1]. Under mildly acidic to neutral coupling conditions, the benzyl group remains intact, minimizing by-product formation [1].
| Evidence Dimension | Side-chain degradation (ether cleavage) during coupling |
| Target Compound Data | <1% cleavage |
| Comparator Or Baseline | Boc-D-beta-HomoSer(Trt)-OH (Trityl-protected analog) |
| Quantified Difference | 15% reduction in side-chain deprotection impurities |
| Conditions | Mildly acidic coupling conditions over 12 hours |
The benzyl protection ensures the hydroxyl group remains masked during extended syntheses, simplifying the final global deprotection step and improving overall API purity.
Benefiting from the >10-fold increase in serum half-life imparted by the beta-homo backbone (as detailed in Section 3), this compound is the optimal choice for synthesizing therapeutic foldamers and beta-peptides that require high in vivo stability [1].
Leveraging its highly stable Boc/Bzl protection scheme, this compound is ideal for complex branched peptide synthesis where the main chain utilizes Fmoc chemistry. It allows for selective main-chain elongation without the 25-30% yield loss associated with premature deprotection seen in Fmoc-alternatives [2].
Because commercial procurement of this pre-homologated, enantiopure (S)-isomer avoids the severe diastereomeric impurity fractions associated with in-house homologation, it is perfectly suited for the scalable manufacturing of complex APIs where strict chiral purity (>99% de) is mandated [2].